Glycyldehydroalanine

Description

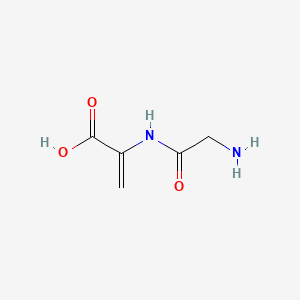

Structure

2D Structure

3D Structure

Properties

CAS No. |

10367-06-3 |

|---|---|

Molecular Formula |

C5H8N2O3 |

Molecular Weight |

144.13 g/mol |

IUPAC Name |

2-[(2-aminoacetyl)amino]prop-2-enoic acid |

InChI |

InChI=1S/C5H8N2O3/c1-3(5(9)10)7-4(8)2-6/h1-2,6H2,(H,7,8)(H,9,10) |

InChI Key |

HJIIFWYYFJPTGK-UHFFFAOYSA-N |

SMILES |

C=C(C(=O)O)NC(=O)CN |

Canonical SMILES |

C=C(C(=O)O)NC(=O)CN |

Appearance |

Solid powder |

Other CAS No. |

10367-06-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Glycyldehydroalanine; NSC 203458; NSC-203458; NSC203458 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Glycyldehydroalanine and Dehydropeptide Conjugates

Strategic Incorporation into Peptide Sequences

The incorporation of dehydroalanine (B155165) into peptide sequences can be achieved through various advanced synthetic methodologies, including solid-phase peptide synthesis (SPPS) approaches and ribosomal synthesis routes. The presence of the dehydroamino acid residue can complicate the synthetic process due to the reduced nucleophilicity and instability of the enamine moiety. mdpi.com

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for assembling peptides on a solid support. bachem.comgyrosproteintechnologies.com This method allows for controlled, efficient, and scalable peptide synthesis. bachem.com Incorporating dehydroalanine into peptides via SPPS often involves the use of modified amino acid precursors that can be converted to the dehydroalanine residue after peptide chain elongation.

Utilization of Phenylselenocysteine (B1259780) (SecPh) Precursors

One effective strategy for introducing dehydroalanine into peptides during SPPS involves the use of Se-phenylselenocysteine (SecPh) as a nonproteinogenic amino acid building block. nih.govspringernature.comacs.org Fmoc-Se-phenylselenocysteine can be prepared and conveniently incorporated into peptide chains using standard SPPS techniques. nih.govspringernature.com This approach allows for the site-specific introduction of a masked dehydroalanine equivalent within the growing peptide chain.

Chemoselective Oxidative Elimination Techniques

Following the incorporation of SecPh into the peptide sequence via SPPS, the phenylselenocysteine residue can be converted to dehydroalanine through chemoselective oxidative elimination. nih.govacs.orgthieme-connect.com This mild oxidation step facilitates the elimination of phenylselenol, yielding the desired dehydroalanine residue at the specific position in the peptide. nih.govthieme-connect.comresearchgate.net Oxidizing agents such as hydrogen peroxide or sodium periodate (B1199274) can be used for this transformation. nih.gov This method is compatible with functionalities commonly found in peptides, including protected cysteine residues. acs.org

Research findings have demonstrated the effectiveness of this approach for synthesizing various dehydropeptides. For instance, peptides containing phenylselenocysteine have been successfully converted to dehydropeptides using this method. thieme-connect.com

| Peptide Precursor (containing SecPh) | Oxidant | Conditions | Product (containing Dha) | Yield |

| Peptide-U(Ph)-Peptide | NaIO₄ (4 equiv) | MeOH or H₂O–MeOH (1–6 mM), 25 °C | Peptide-Dha-Peptide | 67–84% |

| BocHN-peptide-SePh | aq NaIO₄ | THF, 12 h | BocHN-peptide-Dha | 81% |

| BocHN-peptide-SePh | I₂ | MeOH | BocHN-peptide-Dha | 75% |

| Fmoc-GLP-U(Ph)-VIA | H₂O₂ | MeOH | Fmoc-GLP-Dha-VIA | 72% |

| Ac-GLP-U(Ph)-VIA | NaIO₄ (4 equiv) | H₂O–MeOH | Ac-GLP-Dha-VIA | 82% |

Note: U(Ph) refers to Se-phenylselenocysteine, and Dha refers to dehydroalanine.

Electrochemical Oxidation Methods

Electrochemical oxidation has emerged as a valuable tool in organic synthesis, offering advantages such as the avoidance of hazardous chemical oxidants. beilstein-journals.org While the direct electrochemical oxidation of amino acid carbamates has been reported to yield α-methoxylated amino acids which can subsequently be converted to dehydroamino acid derivatives via acid-catalyzed elimination, the specific application of electrochemical oxidation directly on peptide-bound residues for dehydroalanine formation is an area of ongoing research. researchgate.netchemrxiv.orgresearchgate.net This method has shown potential for the gram-scale synthesis of protected dehydroamino acids. chemrxiv.orgresearchgate.net

A NaCl-mediated electrochemical oxidation of amino acid carbamates has been demonstrated to afford α-methoxylated α-amino acids, which can then undergo acid-catalyzed elimination to yield dehydroamino acid derivatives. researchgate.netchemrxiv.orgresearchgate.net This process has been showcased for the production of N-Boc-ΔAla-OMe on a decagram scale using a simple setup with graphite (B72142) electrodes. chemrxiv.orgresearchgate.net

Ribosomal Synthesis and Post-Translational Modification Routes

Beyond solid-phase methods, dehydroalanine-containing peptides can also be accessed through ribosomal synthesis and subsequent post-translational modifications, mimicking natural biosynthetic pathways.

Selenalysine-Mediated Dehydroalanine Formation

Ribosomal synthesis offers a route to genetically encoded peptides. To introduce dehydroalanine residues ribosomally, selenalysine (B14091811), a selenium-containing lysine (B10760008) analogue, has been utilized as a masked dehydroalanine equivalent. nih.govacs.orgacs.org Selenalysine can be efficiently incorporated into peptides by a reconstituted Escherichia coli translation system. nih.govacs.org Following ribosomal synthesis, mild oxidative conditions are employed to convert the incorporated selenalysine residues into dehydroalanine post-translationally. nih.govacs.orgacs.org This method allows for the preparation of polyunsaturated and highly decorated peptides. nih.govacs.org

This approach harnesses the cellular machinery for peptide elongation and then uses a chemical transformation to install the dehydroalanine residue, providing a powerful method for generating dehydropeptides for various applications, including the in vitro selection of peptides. nih.govnih.govacs.org

Enzymatic Dehydration of Serine or Phosphoserine Residues

Enzymatic dehydration offers a route to introduce dehydroalanine into peptides, mimicking natural processes observed in the biosynthesis of certain natural products like lantibiotics. nih.govox.ac.uk This method typically involves the elimination of water from serine (Ser) or phosphate (B84403) from phosphoserine (pSer) residues within a peptide chain, catalyzed by specific enzymes. While base-catalyzed elimination of phosphate from phosphoserine can generate dehydroalanine, such methods often require harsh conditions that can lead to undesirable side reactions. nih.gov Enzymatic approaches, conversely, can provide a milder and more selective alternative for this transformation.

Chemical Conversion of Cysteine Residues to Dehydroalanine on Peptides

The chemical transformation of cysteine (Cys) residues within peptides is a widely employed strategy for generating dehydroalanine. researchgate.netresearchgate.netox.ac.uk Cysteine's thiol group provides a handle for various chemical reactions that ultimately lead to the elimination of the side chain and formation of the dehydroalanine alkene. Multiple methods have been developed for this conversion, with careful consideration given to chemoselectivity, reaction scale, and compatibility with aqueous and biological environments. researchgate.netresearchgate.netox.ac.uk

Direct Conversion Protocols (e.g., using Cesium Carbonate)

Direct conversion methods allow for the chemoselective transformation of a cysteine residue to dehydroalanine within a peptide using specific reagents. One such protocol utilizes cesium carbonate (Cs2CO3) to facilitate this conversion. researchgate.netrsc.orgthieme-connect.com This method has been shown to be effective for preparing peptides containing a dehydroalanine residue directly from cysteine-containing starting peptides. researchgate.netthieme-connect.com The use of cesium carbonate promotes the elimination reaction, leading to the formation of the α,β-unsaturated dehydroalanine moiety. thieme-connect.com

Bis-Alkylation Elimination Strategies

Bis-alkylation elimination is considered a general and effective method for converting cysteine to dehydroalanine on peptides and proteins. researchgate.netresearchgate.netox.ac.uk This strategy involves the reaction of the cysteine thiol with a bis-alkylating reagent, followed by an elimination step to yield the dehydroalanine residue. Reagents such as 2,5-dibromohexanediamide (B1669862) (DBHDA) and methyl 2,5-dibromopentanoate (MDBP) are commonly used for this site-specific conversion in aqueous systems. nih.gov These methods typically involve bis-alkylation of the cysteine residue, forming a sulfonium (B1226848) salt intermediate, which subsequently undergoes elimination to generate dehydroalanine. ox.ac.ukscispace.com This approach has been successfully applied to synthesize modified proteins and antibody-drug conjugates. nih.gov

Synthesis of Glycyldehydroalanine-Containing Oligopeptides

The synthesis of oligopeptides containing this compound or other dehydroalanine residues can be achieved through various peptide synthesis methodologies, often involving the incorporation of dehydroamino acid precursors or the post-synthetic modification of incorporated residues.

Dipeptide Synthesis Methodologies

The synthesis of dipeptides containing dehydroalanine, such as this compound, can be approached through different methodologies. One strategy involves the use of dehydroalanine as a building block in peptide synthesis. rsc.org For instance, Dha-based dipeptides can be synthesized by treating Boc-protected amino acids with reagents like N-methylmorpholine and ethyl chloroformate, followed by reaction with thiophenol to form C-terminal thioesters, which can then be utilized in subsequent coupling steps. rsc.org Alternatively, dehydroalanine can be generated within a pre-synthesized dipeptide, for example, by converting a serine or cysteine residue at the appropriate position using the methods described earlier.

Tetrapeptide Synthesis Strategies

Strategies for synthesizing tetrapeptides containing this compound or other dehydroalanine subunits often involve the incorporation of modified amino acids or the conversion of existing residues within the growing peptide chain. One approach involves using peptides containing serine as substrates for conversion into peptides containing dehydroalanine. researchgate.net This conversion is typically considered for the later stages of synthesizing longer peptides. researchgate.net Solid-phase peptide synthesis (SPPS) techniques can be employed, incorporating either protected dehydroamino acid building blocks or precursor amino acids (like serine or cysteine) that are subsequently converted to dehydroalanine. The choice of strategy depends on the desired sequence, the position of the dehydroalanine residue, and compatibility with protecting group strategies and cleavage conditions.

Multi-Dehydroalanine Peptide Construction

The construction of peptides containing multiple dehydroalanine residues presents synthetic challenges due to the reactivity and potential instability of the dehydroalanine moiety. mdpi.com Standard solid-phase peptide synthesis strategies are generally not suitable for directly incorporating dehydroamino acids. rsc.orgcore.ac.uk Instead, methods often rely on incorporating masked or precursor amino acids that are subsequently converted to dehydroalanine after peptide chain assembly. rsc.orgcore.ac.uk

One prominent strategy for generating multiple dehydroalanine residues involves the chemical conversion of cysteine residues. rsc.orgcore.ac.uknih.govrsc.org This approach utilizes bis-alkylation followed by elimination. core.ac.ukrsc.org Early methods faced complications with undesired stapled by-product formation when using reagents like dibromoadipamide. core.ac.uknih.gov An improved strategy employs methyl 2,5-dibromovalerate, which, due to the lower reactivity of the alkyl bromide, favors the desired conversion to dehydroalanine-containing peptides while minimizing stapling. rsc.orgcore.ac.uknih.gov This method has been shown to be effective for peptides containing multiple cysteine residues and is compatible with purification by HPLC. core.ac.uk

Another approach involves the use of selenocysteine (B57510) derivatives as precursors for dehydroalanine. rsc.orgcore.ac.uknih.gov Selenocysteine can be incorporated into peptides, and subsequent oxidative elimination can yield the dehydroalanine residue. rsc.orgnih.gov This method has been explored for both chemical and ribosomal synthesis of dehydroalanine-containing peptides. acs.orgnih.gov For ribosomal synthesis, selenalysine has been investigated as a masked dehydroalanine equivalent that can be incorporated by the translation machinery, followed by oxidative conversion to dehydroalanine. acs.org

Research has investigated the synthesis of tetrapeptides containing two dehydroalanine units. One study described a procedure where peptides containing serine were used as substrates for conversion into dehydroalanine-containing peptides. mdpi.comresearchgate.net Another method involved the coupling of Boc-glycyl-dehydroalanine with methyl 2-(aminomethyl)oxazole-4-carboxylate to afford a peptide containing both dehydroalanine and an oxazole (B20620) fragment. mdpi.com

The incorporation of multiple dehydroalanine residues can significantly influence peptide conformation, potentially inducing structures like inverse γ-turns or extended helical conformations. nsf.gov The electrophilic nature of dehydroalanine residues also allows for site-selective modification through reactions with nucleophiles, such as thiols, which can be utilized for labeling or incorporating unnatural side chains. rsc.orgcore.ac.uknih.govox.ac.uk

For example, in the synthesis of a tetrapeptide containing two dehydroalanine units, reported yields for specific coupling and deprotection steps can vary, indicating the challenges associated with handling and reacting dehydroalanine precursors. mdpi.com The use of methyl 2,5-dibromovalerate for converting multiple cysteines to dehydroalanine has been shown to achieve clean conversion, with reduced stapling by-products compared to other reagents, particularly at higher reagent ratios or in specific solvent mixtures like DMSO/H2O. core.ac.uk

Mechanistic Studies of Glycyldehydroalanine Reactivity and Transformation

Conjugate Addition Reactions (Michael-Type Additions)

Conjugate addition, specifically the Michael addition, is a key reaction pathway for dehydroalanine (B155165) derivatives, including glycyldehydroalanine. This reaction involves the nucleophilic addition of a donor species to the electron-deficient β-carbon of the α,β-unsaturated system. Michael additions to dehydroalanine derivatives, including a this compound peptide, have been reported to occur in fair to good yields with various nucleophiles such as nitrogen heterocycles, thiols, carbon nucleophiles, and amines. rsc.orgrsc.orgcapes.gov.brresearchgate.netresearchgate.netrsc.orgresearchgate.netpsu.edu Dehydroamino acids are generally considered poor Michael acceptors, but their reactivity can be enhanced by double acylation of the amine group. rsc.org

Thia-Michael Additions (C-S Bond Formation)

Thia-Michael addition involves the formation of a carbon-sulfur (C-S) bond through the nucleophilic attack of a thiol (sulfur nucleophile) on the dehydroalanine double bond. This reaction is significant for the synthesis of organo-sulfur compounds and has applications in medicinal chemistry and material science. srce.hr The addition of thiols to dehydroalanine residues is a well-established method for generating S-substituted cysteine derivatives. mdpi.com Studies have shown that thiols readily undergo Michael addition to N-protected glycyl-dehydroalanine. mdpi.com This reaction can be influenced by reaction conditions, such as the presence of bases or catalysts. srce.hrmdpi.com For instance, ferric chloride has been reported as an efficient catalyst for thia-Michael additions between thiols and α,β-unsaturated carbonyl compounds, yielding products in short reaction times. srce.hr The thia-Michael addition is often more selective and efficient than radical-mediated thiol-ene reactions. mdpi.com

Aza-Michael Additions (C-N Bond Formation)

Aza-Michael addition involves the formation of a carbon-nitrogen (C-N) bond through the nucleophilic attack of an amine (nitrogen nucleophile) on the dehydroalanine double bond. This reaction is crucial for synthesizing β-amino acid derivatives and has relevance in the production of antibiotics and anticancer agents. mdpi.com Aza-Michael additions to dehydroalanine derivatives, including this compound peptides, have been observed. rsc.orgrsc.orgcapes.gov.brresearchgate.netresearchgate.netrsc.orgpsu.edu Primary amines can react with Michael acceptors to form mono-adducts, which can sometimes react further to form bis-adducts. mdpi.com Acidic alumina (B75360) has been used as a heterogeneous catalyst for aza-Michael reactions under solventless conditions, providing a method for selectively obtaining mono-adducts in high yields. mdpi.com Acid-catalyzed aza-Michael addition of N-phthalyldehydroalanine with different amines has also been explored for the synthesis of α,β-diamino acid derivatives. researchgate.net

Carbon Nucleophile Additions (C-C Bond Formation)

Michael addition of carbon nucleophiles to dehydroalanine derivatives, including this compound peptides, leads to the formation of new carbon-carbon (C-C) bonds. rsc.orgrsc.orgcapes.gov.brresearchgate.netresearchgate.netrsc.orgpsu.edu This type of reaction is significant for constructing more complex amino acid structures and is considered a powerful tool in organic synthesis. buchler-gmbh.com Addition of some β-dicarbonyl compounds to dehydroamino acid derivatives can lead to the formation of α,α-disubstituted cyclic amino acid derivatives. rsc.orgresearchgate.netpsu.edu The mechanism involves the nucleophilic attack of a carbanion or another carbon nucleophile to the β-carbon of the α,β-unsaturated system. buchler-gmbh.comyoutube.com

Radical-Mediated Addition Reactions

Dehydroamino acids, including dehydroalanine derivatives, can also participate in radical-mediated addition reactions. The double bond in dehydroalanine can act as a good radical acceptor. researchgate.net Radical processes offer advantages such as high functional group tolerance, mild reaction conditions (especially with photocatalysis), and reduced probability of epimerization at the α-carbon center. researchgate.net

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions involve the formation of cyclic products from two or more unsaturated molecules. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a prominent example. This reaction is valuable for constructing six-membered rings with high control over regio- and stereochemical outcomes. organic-chemistry.orgwikipedia.orglibretexts.org

Dehydroalanine-containing peptides, including those with this compound subunits, can act as dienophiles in Diels-Alder reactions. researchgate.netresearchgate.net The electron-deficient nature of the dehydroalanine double bond, particularly when conjugated with the peptide carbonyl group, makes it a suitable partner for electron-rich dienes in normal-demand Diels-Alder reactions. organic-chemistry.orgwikipedia.org The reaction typically involves the overlap of the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. organic-chemistry.org Electron-withdrawing groups on the dienophile, such as the peptide carbonyl in this compound, lower the LUMO energy, facilitating the reaction. organic-chemistry.org

Studies have explored the incorporation of this compound subunits into larger peptides, suggesting their potential use as building blocks for creating complex molecular architectures via cycloaddition strategies. researchgate.netresearchgate.net Cycloaddition reactions involving the double bond of dehydroalanine within peptides have also been observed, such as reactions with oxygen. molaid.com

Electrophilic Nature in Chemical Modification

The α,β-unsaturated carbonyl system within the dehydroalanine moiety of this compound imparts significant electrophilic character to the β-carbon of the double bond. This makes this compound susceptible to attack by nucleophiles. The electrophilicity of a molecule is an intrinsic property related to its ability to accept electrons. nih.gov

Electrophilic species play a crucial role in chemical modifications, including the modification of proteins and peptides. nih.gov The dehydroalanine residue in peptides can act as a Michael acceptor, undergoing conjugate addition reactions with various nucleophiles, such as thiols (e.g., cysteine residues), amines (e.g., lysine (B10760008) residues), and other nucleophilic amino acid side chains. This reactivity can lead to covalent modifications of peptides and proteins. nih.gov

The electrophilic nature of the dehydroalanine double bond is influenced by the electron-withdrawing effect of the adjacent carbonyl group and the peptide backbone. Metal ions, such as Cu(II), can further enhance the electrophilicity of dienophiles by coordinating to heteroatoms, making the electron-deficient double bond more reactive towards electron-rich species like dienes in cycloaddition reactions. researchgate.net

Chemo- and Regioselectivity in Reactions with this compound

Reactions involving this compound can exhibit both chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction at one functional group in a molecule when multiple reactive sites are present. nih.govdalalinstitute.comdurgapurgovtcollege.ac.in Regioselectivity, on the other hand, describes the preferential formation of one positional isomer over others in a chemical reaction. dalalinstitute.comdurgapurgovtcollege.ac.intaylorandfrancis.com

In reactions involving this compound within a peptide chain, chemoselectivity is crucial to ensure that the reaction occurs specifically at the dehydroalanine residue without undesired reactions at other amino acid side chains or peptide bonds. researchgate.netresearchgate.net The unique electronic and steric environment of the dehydroalanine double bond, influenced by the surrounding amino acids in the peptide sequence, can contribute to this selectivity.

The dehydroalanine double bond in this compound is unsymmetrical, meaning that addition reactions to this double bond can potentially yield two different positional isomers. dalalinstitute.com The regioselectivity of such additions is often governed by electronic factors, following principles like Markovnikov's rule in the case of electrophilic addition, where the more stable carbocation intermediate is preferentially formed. dalalinstitute.com In Michael-type additions, the nucleophile typically attacks the electrophilic β-carbon of the α,β-unsaturated system.

In Diels-Alder reactions where this compound acts as a dienophile, the regioselectivity is influenced by the electronic properties of both the diene and the dienophile, as described by frontier molecular orbital theory. organic-chemistry.org The dominant product arises from the interaction that provides the maximum overlap between the HOMO and LUMO of the reacting partners. organic-chemistry.org Diels-Alder reactions are known for their high degree of regioselectivity, leading to the predictable formation of cyclic adducts. organic-chemistry.orgresearchgate.net

The specific chemo- and regioselectivity observed in reactions of this compound can be influenced by various factors, including the nature of the coreactant (diene, nucleophile, etc.), the reaction conditions (solvent, temperature, catalyst), and the presence of other functional groups in the molecule or surrounding peptide sequence.

Structural Elucidation and Conformational Analysis of Glycyldehydroalanine Containing Peptides

Advanced Spectroscopic Characterization

Spectroscopic methods provide experimental data on the structural features and conformational ensembles of peptides in various environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Specific NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are commonly employed. TOCSY helps in identifying spin systems of individual amino acids, while NOESY provides information about through-space proximities between protons, which are crucial for determining the peptide's three-dimensional structure ru.nlbyu.edu. Solid-state NMR can also be applied to study the structure and dynamics of peptides in solid or aggregated states, providing information about structural distributions and torsion angles nih.gov.

Studies on dehydropeptides, such as those containing dehydrophenylalanine (ΔPhe), a related dehydroamino acid, have utilized NMR to investigate their conformational propensities, including the tendency to form β-turns researchgate.netresearchgate.net. The configuration of the dehydroamino acid residue (Z or E) can significantly affect the peptide's conformation, as revealed by NMR studies researchgate.netresearchgate.net.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are valuable techniques for analyzing the secondary structure of peptides, particularly through the analysis of the amide I band, which arises primarily from the C=O stretching vibrations of the peptide backbone nih.govrsc.orguoa.gr. The frequency and intensity of the bands within the amide I region (typically 1600-1700 cm⁻¹) are sensitive to the hydrogen bonding pattern and the geometry of the peptide backbone, allowing for the identification and quantification of different secondary structures such as alpha-helices, beta-sheets, turns, and random coils nih.govrsc.orguoa.grresearchgate.net.

FT-IR spectroscopy can be used to study peptide conformation in various environments, including aqueous solutions, organic solvents, and solid states nih.govuoa.gr. For dehydropeptides, FT-IR can help to understand how the presence of the dehydroalanine (B155165) residue influences the adoption of specific secondary structures. For instance, studies on other peptides have shown characteristic IR peaks associated with beta-sheet structures in the 1610-1630 cm⁻¹ and 1695 cm⁻¹ regions uoa.grresearchgate.net.

Research findings from FT-IR studies on peptides demonstrate its ability to characterize changes in secondary structure content under different conditions. For example, a study on a different peptide showed changes in the percentage of beta-sheet, random coil, alpha-helix, and beta-turn structures upon reaction with H₂O₂ as determined by FT-IR analysis of the amide I region rsc.org.

Here is an example of how FT-IR data might be presented for secondary structure content, based on the type of data found in the search results rsc.org:

| Structure | Wavenumber (cm⁻¹) | Percentage (%) |

| β-sheet | 1618-1640 | XX.XX |

| 1670-1690 | YY.YY | |

| Random coil | 1640-1650 | ZZ.ZZ |

| α-helix | 1650-1660 | AA.AA |

| β-turn | 1660-1670 | BB.BB |

Note: The specific percentages above are illustrative and would be derived from experimental data for a Glycyldehydroalanine-containing peptide.

Circular Dichroism (CD) Spectroscopy for Conformational Insight

CD spectroscopy can provide insights into the presence and proportion of alpha-helices, beta-sheets, turns, and random coils in this compound-containing peptides. It is also useful for monitoring conformational changes induced by changes in solvent, temperature, pH, or interactions with other molecules americanpeptidesociety.orgresearchgate.netsubr.edu. Studies on dehydropeptides have utilized CD in conjunction with NMR to determine detailed solution conformations and assess their propensity for forming beta-turn structures researchgate.net. The CD results can serve as additional input data for NMR-based calculations of peptide conformations researchgate.net.

Computational and Theoretical Studies

Computational methods complement experimental techniques by providing theoretical insights into the conformational landscape and stability of peptides.

Density Functional Theory (DFT) Calculations for Conformational Landscapes

DFT calculations can be used to optimize the structures of various possible conformers and calculate their energies, allowing for the mapping of the conformational landscape researchgate.netresearchgate.netajol.info. Studies on dehydropeptides have employed DFT to investigate beta-turn tendencies and the effect of dehydroamino acid configuration on conformation in different environments researchgate.netresearchgate.net. While computationally expensive for larger peptides, DFT is valuable for studying smaller peptides or as a supplementary method for larger systems byu.edu.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of a molecular system, providing insights into its dynamic properties and conformational transitions cecam.orgnih.gov. MD simulations can explore the conformational space accessible to a peptide and provide information about the flexibility and stability of different structures in a given environment, such as water or a membrane-mimicking environment cecam.orgstackexchange.com.

For this compound-containing peptides, MD simulations can help to understand how the presence of the dehydroalanine residue affects the peptide's dynamics and its propensity to adopt specific conformations over time. Force fields are used to describe the interactions between atoms in the simulation byu.edunih.gov. Enhanced sampling techniques, such as Gaussian Accelerated Molecular Dynamics (GaMD), can be employed to overcome energy barriers and efficiently explore the conformational landscape, including peptide-protein interactions unc.edu. MD simulations can be used to calculate properties like the free energy of solvation, which relates to solubility, and to study interactions with other molecules stackexchange.combioexcel.eu.

While direct MD studies on this compound peptides were not specifically detailed in the provided snippets, the application of MD to peptides in general, including those with non-standard amino acids, is well-established for studying structure, dynamics, and interactions byu.educecam.orgnih.govunc.edu.

Influence on Peptide Secondary and Tertiary Structures

Dehydroalanine residues, in particular, have been shown to favor the formation of specific turn types. Studies on model dipeptides containing a dehydroalanine residue at the C-terminal have indicated that dehydroalanine can induce an inverse gamma-turn, centered at the preceding L-residue. nih.gov This is in contrast to other dehydroamino acids like dehydrophenylalanine or dehydroleucine, which may favor beta-turn structures. nih.gov The induction of turn structures is often characterized by specific dihedral angles (phi and psi) around the amino acid residues. nih.gov The presence of dehydroamino acids can lead to distorted three-dimensional structures compared to peptides composed solely of canonical amino acids. researchgate.netresearchgate.netdntb.gov.uamdpi.com This distortion can be exploited in the design of peptides with novel folds and functions, such as foldamers. researchgate.netmdpi.com

Rigidifying Effects on Peptide Backbone

Geometrical Isomerism (Z/E) in Dehydroamino Acid Residues within Peptides

Geometrical isomerism, specifically Z/E isomerism, is a characteristic feature of many dehydroamino acid residues due to the restricted rotation around the Cα=Cβ double bond. rsc.orgmdpi.commagtech.com.cnnih.gov This isomerism occurs when the two substituents on the Cβ carbon are different. mdpi.com The E isomer has the substituent cis to the carbonyl group, while the Z isomer has the substituent cis to the nitrogen atom. mdpi.com The Z form is generally considered more thermodynamically stable on steric grounds for many dehydroamino acids. mdpi.com

Biosynthetic Pathways and Natural Occurrence of Dehydroalanine Residues

Presence in Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs)

Lantibiotics (e.g., Nisin, Lacticin 481)

Lantibiotics are a well-studied class of RiPPs characterized by the presence of lanthionine (B1674491) (Lan) and methyllanthionine (MeLan) residues, which are intramolecular thioether cross-links. wikipedia.org The formation of these unusual amino acids involves the dehydration of serine and threonine residues in the precursor peptide to yield dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. wikipedia.orgnih.govfrontiersin.org Subsequently, the thiol group of a cysteine residue undergoes a Michael-type addition to the double bond of the Dha or Dhb residue, forming the thioether bridge. nih.govfrontiersin.orgresearchgate.net

Examples of lantibiotics containing dehydroalanine include Nisin and Lacticin 481. Nisin, a widely used food preservative produced by Lactococcus lactis, contains multiple lanthionine and methyllanthionine rings derived from serine and threonine dehydration. wikipedia.orgatamanchemicals.comasm.org Lacticin 481, another lantibiotic, also features these characteristic thioether bridges formed via dehydroalanine and dehydrobutyrine intermediates. nih.govacs.org

Microcystins and Thiopeptide Antibiotics

Dehydroalanine residues are also found in other classes of RiPPs, including microcystins and thiopeptide antibiotics.

Microcystins are cyclic peptide toxins produced by cyanobacteria. wikipedia.orgnih.gov Many microcystins contain a methyl-dehydroalanine (Mdha) or dehydroalanine (Dha) residue at a specific position in their cyclic structure. mdpi.comacs.orgacs.org This α,β-unsaturated carbonyl group is important for their reactivity, particularly their ability to conjugate with thiol-containing compounds. acs.org The incorporation of Dha instead of Mdha at position 7 is observed in some Microcystis and Planktothrix strains due to variations in the biosynthetic enzymes. acs.org

Thiopeptide antibiotics are a group of sulfur-rich RiPPs characterized by a highly modified, often macrocyclic structure containing multiple thiazole (B1198619) and oxazole (B20620) rings, as well as dehydrated amino acids like dehydroalanine and dehydrobutyrine. nih.govmdpi.comasm.orgnih.gov Dehydration of serine and threonine residues to Dha and Dhb is a key step in the biosynthesis of thiopeptides. mdpi.comasm.orgnih.gov These dehydroamino acids can participate in further reactions, such as intramolecular cycloadditions, to form the characteristic central heterocyclic rings found in many thiopeptides. mdpi.compsu.edupnas.org Thiostrepton is a well-known example of a thiopeptide antibiotic containing dehydroalanine residues. nih.govdergipark.org.trnih.gov

Enzymatic Formation Mechanisms in Biological Systems

The formation of dehydroalanine residues in biological systems is primarily catalyzed by specific enzymes, although non-enzymatic pathways also exist.

Dehydratase Enzymes in Lanthipeptide Biosynthesis

In lanthipeptide biosynthesis, the dehydration of serine and threonine residues to form dehydroalanine and dehydrobutyrine is carried out by dedicated dehydratase enzymes. nih.govfrontiersin.org In Class I lantibiotics, such as nisin, this function is performed by a standalone lanthipeptide dehydratase (LanB), like NisB. frontiersin.orgasm.orgoup.com Class II lantibiotics, including lacticin 481, utilize bifunctional enzymes called LanM proteins (e.g., LctM), which contain both dehydratase and cyclase domains. nih.govasm.orgoup.comnih.govpnas.org These enzymes activate the hydroxyl group of serine or threonine residues, often through phosphorylation or glutamylation, followed by an elimination reaction that yields the dehydroamino acid. researchgate.netoup.comnih.gov

Role of SepSec Synthase and Selenocysteine (B57510) Synthase

Dehydroalanine also appears as an intermediate in the biosynthesis of selenocysteine (Sec), the 21st proteinogenic amino acid. nih.govresearchgate.net In prokaryotes, selenocysteine synthase (SelA) converts seryl-tRNASec to Sec-tRNASec. This process involves the formation of a dehydroalanine intermediate on the tRNA, which is then attacked by selenophosphate. nih.govresearchgate.netjst.go.jp In eukaryotes and archaea, SepSec synthase (SepSecS) catalyzes a similar reaction, converting O-phosphoseryl-tRNASec to Sec-tRNASec, also via a dehydroalanine intermediate. nih.govjst.go.jpsemanticscholar.org

Non-Enzymatic Elimination Pathways (e.g., during Protein Aging)

Besides enzymatic pathways, dehydroalanine can also be formed non-enzymatically in proteins. A notable example is its formation during protein aging. nih.govrsc.orgox.ac.ukrsc.orgresearchgate.net This process can occur through the spontaneous β-elimination of water from serine residues or, more significantly, through the β-elimination of phosphoric acid from phosphoserine residues. nih.govrsc.org This non-enzymatic formation of dehydroalanine can lead to protein modifications and crosslinking, contributing to protein aggregation, particularly in long-lived proteins such as those found in the human lens, and is implicated in conditions like cataract formation. nih.govox.ac.ukrsc.orgresearchgate.net

Dehydroalanine as a Catalytically Important Residue in Enzymes

Histidase Active Site Mechanisms

Histidase (histidine ammonia-lyase, EC 4.3.1.3) catalyzes the deamination of L-histidine to trans-urocanic acid. researchgate.netnih.govscielo.org.mx Early research suggested the presence of a dehydroalanine residue at the active site of histidase, essential for its catalytic activity. scielo.org.mxnih.govnih.gov Studies involving inactivation of the enzyme with reagents like sodium borohydride (B1222165) or cyanide, followed by identification of labeled alanine (B10760859) or aspartate after hydrolysis, provided evidence for a dehydroalanine moiety. nih.govresearchgate.net Serine-143 was identified as the likely precursor of the dehydroalanine in Pseudomonas putida histidase. acs.org

However, more recent structural analyses of histidine ammonia-lyase revealed that the catalytically important electrophilic group is actually 4-methylidene-imidazole-1-one (MIO), which is formed autocatalytically from an Ala-Ser-Gly sequence. wikipedia.orgpu-toyama.ac.jpmdpi.com MIO can be considered a modified dehydroalanine with enhanced electrophilicity. pu-toyama.ac.jp While dehydroalanine was long thought to be the key catalytic residue, the MIO group is now understood to play this role in HAL. wikipedia.orgwikipedia.orgpu-toyama.ac.jpmdpi.com

Phenylalanine Ammonia-Lyase (PAL) Catalysis

Phenylalanine ammonia-lyase (PAL, EC 4.3.1.24) catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid and ammonia (B1221849). wikipedia.orgtandfonline.com Similar to histidase, a dehydroalanine residue was initially proposed to be the essential electrophilic catalytic group in PAL. researchgate.nettandfonline.comnih.govacs.org This dehydroalanine was believed to be formed post-translationally from a conserved serine residue, specifically Ser-202 in parsley PAL. tandfonline.comacs.orgpnas.org Evidence supporting the presence of dehydroalanine in the active site came from inactivation studies using nucleophilic reagents, which resulted in the incorporation of labels into alanine upon hydrolysis. researchgate.nettandfonline.com

The proposed mechanism involved the dehydroalanine activating the amino group of phenylalanine, facilitating the elimination of ammonia. tandfonline.com However, as with histidase, later structural studies identified the MIO group, formed from an Ala-Ser-Gly sequence, as the actual catalytic electrophile in PAL. wikipedia.orgwikipedia.orgpu-toyama.ac.jpcreative-enzymes.com The MIO cofactor is attacked by the aromatic ring of phenylalanine, activating the beta-carbon for deprotonation and subsequent ammonia elimination. wikipedia.org Although dehydroalanine was historically considered the key catalytic residue, the MIO group is now recognized as the active species in PAL-catalyzed deamination. wikipedia.orgwikipedia.orgpu-toyama.ac.jpcreative-enzymes.com

While dehydroalanine residues themselves may not be the ultimate catalytic electrophile in all enzymes where they were initially proposed, their formation via post-translational modification is a significant biological process, and their inherent reactivity makes them important intermediates and versatile handles for chemical modifications in peptides and proteins.

Applications in Advanced Chemical Biology and Peptide Engineering

Dehydroalanine (B155165) as a Versatile Chemical Handle for Bioconjugation and Ligation

The electrophilic double bond of dehydroalanine is highly reactive towards a range of nucleophiles, making it an ideal chemical handle for bioconjugation and ligation reactions. These reactions often proceed under mild, biocompatible conditions, which is crucial for modifying sensitive biomolecules like peptides and proteins. rsc.orgnih.govacs.org Common reactions involving Dha include Michael additions, transition-metal-catalyzed cross-couplings, and cycloadditions. rsc.orgnih.gov This reactivity allows for the site-selective attachment of various molecules, including fluorophores, sugars, lipids, and other functional groups. rsc.orgnih.gov

Convergent Ligation Strategies for Peptide Conjugates

Dehydroalanine residues are effectively utilized in convergent ligation strategies for the synthesis of peptide conjugates. A common approach involves the chemoselective conjugate addition of appropriate nucleophiles, such as thiols, to the Dha residue. springernature.comcapes.gov.brnih.govresearchgate.net This strategy allows for the modular assembly of complex peptide structures by coupling a peptide containing Dha with a molecule functionalized with a compatible nucleophile. The incorporation of Dha into peptides can be achieved through various methods, including the conversion of masked amino acids like selenocysteine (B57510) or cysteine derivatives. rsc.orgspringernature.comnih.govresearchgate.netrsc.orgox.ac.ukrsc.orgacs.org For instance, peptides containing phenylselenocysteine (B1259780) can be oxidized to yield Dha-containing peptides, which then serve as electrophilic handles for subsequent ligation reactions. springernature.comnih.govresearchgate.net

Preparation of Glycopeptides and Lipopeptides

The Michael addition of thiols to dehydroalanine is a widely used method for the synthesis of glycopeptides and lipopeptides. springernature.comcapes.gov.brnih.govresearchgate.netrsc.orgrsc.org Thiolated carbohydrates or lipids can be reacted with Dha-containing peptides to form stable thioether linkages, resulting in the corresponding glyco- or lipopeptide conjugates. This late-stage functionalization approach allows for the introduction of diverse lipid and glycan motifs onto peptides. rsc.orgrsc.org For example, a late-stage aqueous peptide lipidation strategy utilizing the thiol-Michael addition to Dha has been developed and applied to synthesize lipopeptides containing various lipid motifs, including diacylglycerol (DAG). rsc.orgrsc.org This method has been shown to be compatible with the presence of canonical amino acids and can produce functional peptides. rsc.orgrsc.org

Site-Selective Protein Functionalization and Labeling

Dehydroalanine serves as a powerful "tag" for site-selective chemical modification of proteins. nih.govox.ac.uk By introducing a Dha residue at a specific position within a protein, either through genetic encoding of a precursor amino acid or post-translational modification of residues like cysteine or serine, precise functionalization can be achieved. rsc.orgresearchgate.netrsc.orgox.ac.ukrsc.orgacs.orgresearchgate.netresearchgate.netwhiterose.ac.uk The electrophilic nature of Dha allows for its selective reaction with various probes and molecules, enabling the introduction of unnatural side chains, fluorescent labels, and other functionalities onto the protein surface. rsc.orgnih.govox.ac.uk This "tag-and-modify" approach overcomes the limitations of traditional methods that often target naturally abundant and similarly reactive residues, leading to heterogeneous products. nih.govox.ac.uk Recent advancements include photocatalytic methods for the functionalization of Dha-derived peptides, offering versatile strategies for synthesizing unnatural amino acids on peptides and proteins with high site- and chemoselectivity. uva.nl Another reported method involves the bioconjugation between sulfinic acids and Dha, enabling the formation of sulfone linkages under biocompatible conditions for protein functionalization. acs.org

Engineering of Peptide Mimetics and Foldamers

The unique structural properties conferred by the α,β-unsaturation of dehydroalanine make it a valuable component in the design and synthesis of peptide mimetics and foldamers. rsc.orgnih.govresearchgate.netmdpi.comfao.orgbyu.edursc.org The presence of Dha residues can influence the conformational landscape of peptides, promoting the formation of defined secondary structures. rsc.orgnih.govrsc.org

Design and Synthesis of Helical Foldamers

Dehydroamino acids, including Dha, are frequently incorporated into peptides to induce rigid structures and promote specific folding patterns, such as helical conformations. rsc.orgnih.govresearchgate.netmdpi.com Peptides containing contiguous dehydroamino acid residues have been shown to adopt well-defined conformations, including 2.0₅-helices, contributing to the development of stable foldamers that can mimic the structures of biomacromolecules. rsc.orgnih.gov The incorporation of dehydroamino acids can lead to distorted three-dimensional structures, which are beneficial for the design of novel foldamers and artificial enzymes. researchgate.netmdpi.comfao.org

Introduction of Non-Typical Side-Chain Substituents for Structural and Functional Modulation

Beyond their role in shaping the peptide backbone, dehydroalanine residues also serve as points for introducing diverse, non-typical side-chain substituents. researchgate.netresearchgate.netmdpi.comfao.org The reactive double bond allows for post-synthetic modification, enabling the attachment of various chemical entities that can modulate the structural and functional properties of the peptide or foldamer. researchgate.netmdpi.comfao.org This capability is essential for tailoring the properties of peptide mimetics for specific applications, such as developing enzyme mimics or creating scaffolds with desired binding characteristics. researchgate.netmdpi.comfao.org The functionalization of the Dha side chain can introduce chemical entities that mimic active sites or introduce cofactor-like fragments, contributing to the creation of artificial enzymes (artzymes). researchgate.netmdpi.comfao.org

Construction of Artificial Metalloenzymes (Artzymes) and Bioinspired Catalysts

Dehydroamino acids, such as dehydroalanine, serve as valuable building blocks for the construction of novel foldamers and artificial enzymes, known as artzymes. mdpi.comresearchgate.net Artzymes are designed to mimic the catalytic activity of natural enzymes, often by incorporating abiotic cofactors into biological scaffolds like proteins and oligopeptides. mdpi.com

A key strategy in obtaining artzymes involves the introduction of chemical entities that can mimic active sites or serve as specific cofactor-like fragments. This is often achieved through the late-stage functionalization of dehydroamino acid-containing peptides. researchgate.netresearchgate.net The reactive double bond of the dehydroalanine residue acts as a versatile center for chemical modification, allowing for the introduction of various complex substituents. mdpi.comresearchgate.net This functionalization can involve the attachment of functional groups, acting as synthetic co-factors, via nucleophilic addition to the dehydroalanine double bond. researchgate.net For instance, peptides containing a triazole moiety in the side chain, synthesized using dehydroalanine derivatives, have demonstrated the ability to complex with Cu2+ ions, suggesting their potential as building blocks for metalloenzymes. mdpi.com Tetrapeptides containing glycyldehydroalanine, along with glycyldehydrophenylalanine and glycyloxazole subunits, have been specifically described as building blocks for the construction of foldamers and bioinspired catalysts. mdpi.comresearchgate.netsciprofiles.com

Designing Peptide Scaffolds for Catalytic Sites

Development of Activity-Based Probes in Biological Systems

Dehydroalanine has emerged as a useful moiety in the development of activity-based probes for studying biological systems. ox.ac.uk Dha-containing probes have been specifically developed to target cysteine enzymes, particularly within the ubiquitination/deubiquitination cascade. ox.ac.ukacs.orgresearchgate.net These probes leverage the reactivity of the dehydroalanine residue to form a covalent bond with the catalytic cysteine of the target enzyme, thereby "tagging" the active enzyme. researchgate.net

An example includes a cascading activity-based probe, Ub-Dha (ubiquitin-dehydroalanine), which has been utilized to monitor catalysis along the E1, E2, and E3 enzyme trans-thioesterification reaction pathway. frontiersin.org Furthermore, dehydroalanine-based diubiquitin activity probes have been synthesized and characterized for their interactions with various deubiquitinases, providing valuable tools for studying the activity and specificity of these enzymes. researchgate.net These probes typically incorporate the dehydroalanine residue as a Michael addition acceptor, enabling selective and covalent reaction with the catalytic cysteine residue of specific deubiquitinases. researchgate.net Ubiquitin azapeptide esters, which function as Michael acceptors similar to Dha, have shown reactivity towards a range of deubiquitinases and certain E1, E2, and E3 enzymes. acs.org

Strategies for Chemical Modification of Therapeutic Peptides

The incorporation and modification of unnatural amino acids, including dehydroamino acids like Dha, through late-stage functionalization (LSF) of peptides, are crucial strategies in modern drug design and discovery. uva.nlchemrxiv.orgresearchgate.netuva.nlnih.gov Dehydroalanine is a particularly attractive target for selective late-stage modification of complex peptides, such as ribosomally synthesized and post-translationally modified peptides (RiPPs). researchgate.net

The incorporation of dehydroamino acids into peptides can significantly enhance their stability, particularly against enzymatic degradation. rsc.org Dehydroalanine residues contribute to the rigidification of the peptide backbone, which can be beneficial for increasing peptide-receptor affinity. rsc.org The presence of structural elements like the oxazole (B20620) moiety, which can be introduced via dehydroamino acid chemistry, also confers stability to the peptide chain. mdpi.com Dehydropeptides are known for their well-defined and rigid architectures and exhibit enhanced stability in biological fluids. mdpi.comresearchgate.netresearchgate.net Introducing nonnatural sidechains through modification of dehydroalanine can also enhance the potency and selectivity of therapeutic peptides and peptidomimetics. nih.gov Furthermore, dehydroalanine enables the synthesis of peptides containing dehydrophenylalanine, which promotes the folding of peptides into stable, structurally unique shapes. This is particularly valuable in peptide drug discovery efforts aimed at developing peptides with improved metabolic stability and bioavailability through rigid secondary structures. news-medical.net

Analytical Approaches for Glycyldehydroalanine and Its Peptide Derivatives in Research

Chromatographic Separation Techniques for Synthetic and Natural Products

Chromatographic methods are essential for isolating and purifying glycyldehydroalanine and its peptide derivatives from synthesis mixtures or natural sources. These techniques leverage differences in properties such as polarity, size, and charge to achieve separation.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used technique for peptide analysis, including those containing dehydroalanine (B155165). researchgate.netnih.govresearchgate.netrsc.orgnih.gov The separation is based on the hydrophobic interaction between the analyte and the stationary phase. Studies have utilized RP-HPLC with C18 columns and mobile phases often consisting of gradients of acetonitrile (B52724) or methanol (B129727) in water, typically acidified with trifluoroacetic acid (TFA) or formic acid, for the analysis and purification of dehydroalanine-containing peptides. rsc.org For instance, RP-HPLC was used to purify peptides containing dehydroalanine residues that were modified with 4-aminothiophenol. nih.gov

Supercritical fluid chromatography (SFC) is emerging as an alternative to RP-HPLC, offering orthogonal selectivity and potential advantages for the separation of peptides. researchgate.net

Thin-layer chromatography (TLC) is often employed as a rapid and simple method for monitoring reaction progress and assessing the purity of synthesized dehydroalanine-containing peptides. rsc.orgnih.govmdpi.com Visualization of spots can be achieved using UV radiation or staining reagents like potassium permanganate (B83412) or chlorine/o-tolidine. nih.gov

Column chromatography, including flash column chromatography, is widely used for the purification of synthetic peptides containing dehydroalanine after reaction workup. nih.govmdpi.comacs.org Silica gel is a common stationary phase, with elution typically performed using gradients of polar solvents like methanol or ethyl acetate (B1210297) in less polar solvents such as hexane (B92381) or dichloromethane. nih.govacs.org

Chiral chromatography can be important for separating enantiomers of amino acids and peptides. While dehydroalanine itself is achiral at the α-carbon, it can be formed from chiral precursors like serine or cysteine, and peptides containing it can still have chiral centers elsewhere in the sequence. Two-dimensional liquid chromatography, combining achiral and chiral separation, has been used for enantioselective amino acid analysis. researchgate.net

Mass Spectrometry (e.g., MALDI-TOF, HRMS) for Characterization and Reaction Monitoring

Mass spectrometry is a powerful tool for the characterization and reaction monitoring of this compound and its peptide derivatives, providing information on molecular weight and structure.

Electrospray ionization mass spectrometry (ESI-MS) is frequently coupled with HPLC (LC-ESI-MS) for online separation and detection. rsc.orgnih.govrsc.orgresearchgate.net ESI is a soft ionization technique suitable for peptides, producing primarily protonated or deprotonated molecules depending on the solvent conditions. This allows for the determination of the molecular weight of the intact peptide. High-resolution mass spectrometry (HRMS), often coupled with ESI, provides accurate mass measurements, which can be used to determine the elemental composition of the analyte and differentiate between compounds with similar nominal masses. nih.govnih.govmdpi.comresearchgate.net HRMS has been used to confirm the presence of desired dehydroalanine-containing peptides and identify impurities. nih.govnih.govmdpi.comresearchgate.net

Tandem mass spectrometry (MS/MS or MS²) is invaluable for structural elucidation. researchgate.netnih.govresearchgate.netmdpi.com By fragmenting the precursor ion and analyzing the resulting fragment ions, the amino acid sequence and the location of modifications like dehydroalanine can be determined. Dehydroalanine residues can influence peptide fragmentation patterns, promoting cleavage of the N-Cα bond and generating characteristic c- and z-ions, which can aid in their identification and localization within the peptide sequence. researchgate.netnih.gov

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is another technique used for analyzing peptides, particularly larger ones. While not specifically highlighted for this compound in the provided snippets, MALDI-TOF is a common tool in peptide synthesis and characterization labs and would be applicable for determining the molecular weight of synthetic dehydroalanine-containing peptides.

Multiple Reaction Monitoring (MRM), also known as Selective Reaction Monitoring (SRM), is a targeted mass spectrometry technique that uses triple quadrupole mass spectrometers for highly sensitive and specific quantification of compounds within complex mixtures. proteomics.com.auwashington.eduahajournals.orgcuni.czproteomics.com.au Although the provided snippets discuss MRM in the context of general peptide and protein analysis, it could potentially be applied to quantify specific this compound-containing peptides if appropriate standards and transitions are established. proteomics.com.auwashington.eduproteomics.com.au

Research findings demonstrate the application of these techniques in the study of dehydroalanine-containing peptides. For example, HRMS was used to characterize synthetic tetrapeptides containing this compound subunits, confirming their calculated mass-to-charge ratios. nih.govmdpi.com Mass spectrometry has also been used to investigate the formation of dehydroalanine as a degradation product during peptide synthesis. researchgate.net Furthermore, tandem mass spectrometry has been applied to study the fragmentation behavior of dehydroalanine-containing polypeptides, revealing the "dehydroalanine effect" which leads to specific bond cleavages. researchgate.netnih.gov

Q & A

Q. What are the established methods for synthesizing glycyldehydroalanine and characterizing its purity in academic research?

this compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc or Boc chemistry, with dehydration introduced at the target residue. Post-synthesis, purification is achieved via reverse-phase HPLC, and purity is validated using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . Critical parameters include reaction temperature, solvent selection (e.g., DMF for SPPS), and deprotection efficiency. For enzymatic studies, ensure the absence of racemization by chiral HPLC analysis.

Q. How do pH conditions influence the enzymatic hydrolysis of this compound, and what experimental protocols validate these effects?

Rat kidney extracts hydrolyze this compound with dual pH-dependent activity maxima at pH 7.6–7.7 and pH 8.5–8.6, contrasting with other dehydropeptides that exhibit single peaks . Experimental validation involves using borate buffers (pH 6.8–9.0) and veronal-acetate buffers (pH <6.8), with hydrolysis rates quantified via spectrophotometric monitoring of product release. Activity curves should be normalized to enzyme concentration (µg protein/mL) and include negative controls (e.g., heat-inactivated extracts).

Q. What analytical techniques are recommended for detecting and quantifying this compound in complex biological matrices?

High-performance liquid chromatography (HPLC) coupled with UV detection (210–220 nm) is standard for quantification. For enhanced sensitivity, LC-MS/MS using multiple reaction monitoring (MRM) transitions specific to this compound’s fragmentation pattern is advised. Sample preparation should include protein precipitation (acetonitrile) and solid-phase extraction to reduce matrix interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in pH-dependent hydrolysis data for this compound across different enzyme sources?

Discrepancies (e.g., rat kidney vs. liver extracts) may arise from isoform-specific enzyme expression or cofactor requirements. Address this by:

Q. What experimental designs are optimal for elucidating the structure-activity relationship (SAR) of this compound analogs as enzyme inhibitors?

Synthesize analogs with substitutions at the dehydroalanine residue (e.g., Gly-ZDPhe, Phe-DAla) and evaluate inhibitory potency against targets like cathepsin C using fluorogenic substrates. Pair kinetic data (Ki, IC50) with computational docking (AutoDock Vina) to map steric and electronic interactions. X-ray crystallography of enzyme-inhibitor complexes can identify critical binding motifs .

Q. What methodologies are employed to assess this compound’s role in modulating oxidative stress pathways in cellular models?

Use immortalized cell lines (e.g., HEK293) treated with this compound and measure reactive oxygen species (ROS) via fluorescent probes (DCFH-DA). Combine with RNA-seq to identify differentially expressed genes (e.g., Nrf2, SOD1). Validate findings using CRISPR knockouts and Western blotting for antioxidant proteins .

Q. How can computational modeling advance the understanding of this compound’s conformational dynamics in aqueous environments?

Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to analyze peptide flexibility and solvent interactions. Key metrics include root-mean-square deviation (RMSD) for backbone stability and radial distribution functions (RDF) for hydrogen bonding. Compare with NMR-derived NOE restraints to validate in silico predictions .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., hydrolysis rates), apply triangulation by repeating assays with orthogonal methods (e.g., HPLC vs. enzyme-linked assays) and assess batch-to-batch variability in enzyme extracts .

- Statistical Rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes and confidence intervals to contextualize biological relevance .

- Reproducibility : Deposit raw data (e.g., chromatograms, kinetic curves) in public repositories (Zenodo) and provide detailed protocols in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.